![molecular formula C16H18N4O2S B4437311 N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4437311.png)
N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
描述
AMPT is a chemical compound that belongs to the class of thioacetamide derivatives. It was first synthesized in the 1970s and has since been used in various scientific studies to investigate the role of dopamine in the brain. AMPT has been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine in the brain.
作用机制
AMPT works by inhibiting the activity of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of dopamine. By reducing the amount of dopamine available in the brain, AMPT can be used to study the effects of dopamine depletion on behavior and cognition.
Biochemical and Physiological Effects:
AMPT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of dopamine, norepinephrine, and epinephrine in the brain, which can lead to changes in behavior, cognition, and mood. AMPT has also been shown to increase the levels of the amino acid tyrosine, which is a precursor to dopamine.
实验室实验的优点和局限性
AMPT has a number of advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it has a well-established mechanism of action. However, there are also some limitations to the use of AMPT in lab experiments. For example, it can be difficult to control the extent of dopamine depletion induced by AMPT, and there may be individual differences in the response to AMPT.
未来方向
There are many potential future directions for research on AMPT. One area of interest is the use of AMPT to study the role of dopamine in addiction and substance abuse. AMPT may also be useful in investigating the relationship between dopamine and other neurotransmitters, such as glutamate and GABA. Additionally, there is potential for the development of new drugs that target the dopamine system, based on the insights gained from research on AMPT.
In conclusion, AMPT is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of neuroscience. It has been shown to be an effective tool for studying the effects of dopamine depletion on behavior, cognition, and mood, and it has a well-established mechanism of action. While there are limitations to the use of AMPT in lab experiments, there are also many potential future directions for research on this compound.
科学研究应用
AMPT has been widely used in scientific research to investigate the role of dopamine in the brain. It has been shown to be an effective tool for studying the effects of dopamine depletion on behavior, cognition, and mood. AMPT has also been used to investigate the relationship between dopamine and other neurotransmitters, such as norepinephrine and serotonin.
属性
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-4-5-13(8-14(10)19-12(3)21)20-15(22)9-23-16-17-7-6-11(2)18-16/h4-8H,9H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICLXXHBZYQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-propyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4437229.png)
![N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437239.png)
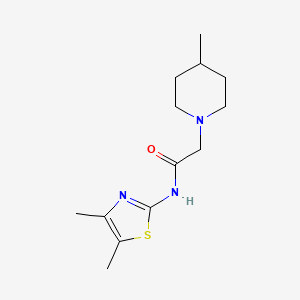
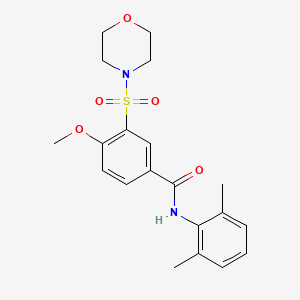
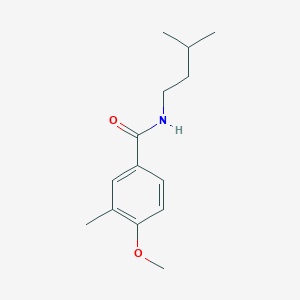

![ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4437285.png)
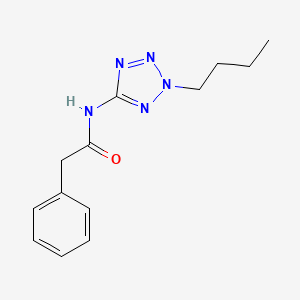
![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4437298.png)
![2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B4437303.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4437321.png)
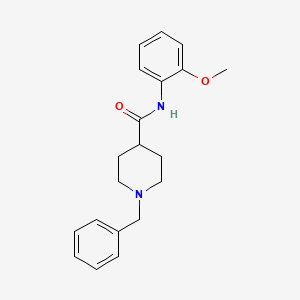
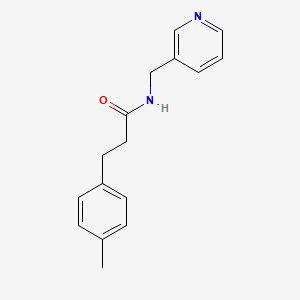
![3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4437342.png)